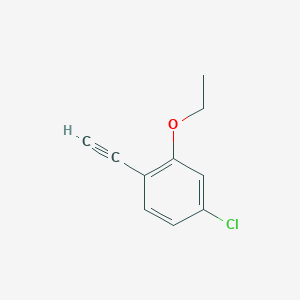

4-Chloro-2-ethoxy-1-ethynylbenzene

Beschreibung

4-Chloro-2-ethoxy-1-ethynylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a chlorine atom at the 4-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and an ethynyl group (-C≡CH) at the 1-position. Its molecular formula is C₁₀H₉ClO, with a molar mass of 180.62 g/mol (calculated). The ethynyl group introduces significant electron-withdrawing effects due to its sp-hybridized carbon, while the ethoxy group donates electron density via resonance. This combination creates a unique electronic profile, influencing reactivity and physicochemical properties.

Eigenschaften

Molekularformel |

C10H9ClO |

|---|---|

Molekulargewicht |

180.63 g/mol |

IUPAC-Name |

4-chloro-2-ethoxy-1-ethynylbenzene |

InChI |

InChI=1S/C10H9ClO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3 |

InChI-Schlüssel |

UHKOOELIQNHSNU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)Cl)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the chloro, ethoxy, and ethynyl groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloro, ethoxy, and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-ethoxy-1-ethynylbenzene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-ethoxy-1-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The presence of the chloro, ethoxy, and ethynyl groups influences its reactivity and the types of reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWG): The ethynyl group (-C≡CH) in this compound is a stronger EWG than the nitro group (-NO₂) in 4-Chloro-1-ethoxy-2-nitrobenzene due to its sp-hybridization, which reduces electron density across the ring more effectively . Chlorine (at position 4) acts as an EWG via inductive effects in all compounds.

Electron-Donating Groups (EDG):

b) Physical Properties

Boiling Points:

- The bromomethyl derivative (288.9 ± 25.0 °C ) and nitro-substituted analog (288.9 ± 25.0 °C ) exhibit higher boiling points than the ethynyl-substituted compound (predicted 245 °C), likely due to increased molecular weight and polarity.

- The ethynyl group’s linear geometry reduces intermolecular interactions, lowering boiling points compared to bulkier substituents like bromomethyl .

Density:

- The bromomethyl derivative (1.455 ± 0.06 g/cm³ ) has the highest density, reflecting bromine’s high atomic weight. The ethynyl compound’s predicted lower density (1.30 g/cm³) aligns with its lighter substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.